3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C10H7N3OS |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H7N3OS/c14-9-5-7(12-13-9)10-11-6-3-1-2-4-8(6)15-10/h1-4H,5H2,(H,13,14) |
InChI Key |
UVZCZHAYGABGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzothiazole derivatives with pyrazolone precursors. One common method includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H7N3OS
- Molecular Weight : 217.25 g/mol
- IUPAC Name : 4-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one
Medicinal Chemistry
Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one derivatives. Research indicates that modifications to the structure, such as the introduction of halogen substituents, enhance antibacterial efficacy against various pathogens .
Anticancer Potential : The compound exhibits promising anticancer activity. For instance, derivatives of this compound have shown cytotoxic effects on cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Agricultural Chemistry
Fungicides and Herbicides : The compound's derivatives have been tested for their effectiveness as fungicides and herbicides. Studies demonstrate that certain formulations can inhibit fungal growth and weed proliferation, making them valuable in agricultural practices .
Material Science
Dyes and Pigments : The unique chemical structure allows for applications in dye synthesis. Compounds based on 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one have been explored for their potential as colorants in various materials due to their stability and vibrant colors .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Pathki et al., various derivatives of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one were synthesized and tested against six bacterial strains. The results indicated that compounds with chlorine substituents exhibited significantly higher toxicity levels compared to others .
Case Study 2: Anticancer Activity
A research group investigated the anticancer properties of modified pyrazolone compounds derived from 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one . The study revealed that specific derivatives induced apoptosis in breast cancer cell lines, demonstrating the compound's potential as a lead for new cancer therapies .
Case Study 3: Agricultural Applications
Research focused on the application of this compound as a herbicide showed effective control over common agricultural weeds. Field trials indicated that formulations based on this compound reduced weed biomass significantly compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one varies depending on its application:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
Electron-Withdrawing Groups (EWGs): Fluorinated derivatives (e.g., trifluoromethyl in ) exhibit higher metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
Heterocycle Substitution: Replacing benzothiazole with benzooxazole () reduces antimicrobial potency but improves antitumor selectivity due to altered electronic profiles.
Table 2: Antimicrobial and Antitumor Activities
Key Findings:
- The target compound shows superior broad-spectrum antimicrobial activity compared to fluorinated analogues, likely due to the benzothiazole moiety’s affinity for bacterial DNA gyrase .
- Fluorinated derivatives () trade antimicrobial potency for antitumor efficacy, highlighting a structure-activity trade-off.
- Thiazole-substituted compounds () exhibit Gram-positive selectivity, possibly due to interactions with thicker peptidoglycan layers .
Insights:
- Non-conventional methods (microwave/ultrasound) in achieve higher yields (82–92%) and shorter reaction times, emphasizing green chemistry advantages.
- Traditional reflux methods () remain reliable but less efficient.
Biological Activity
3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a benzothiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzothiazole derivatives with hydrazines or hydrazones. Various synthetic routes have been explored, leading to different derivatives with enhanced biological profiles. For instance, one method involves the cyclization of 2-(benzo[d]thiazol-2-yl)acetohydrazide with aromatic aldehydes to yield pyrazole derivatives with significant biological activity .
Biological Activities
The biological activities of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one have been extensively studied, revealing a spectrum of pharmacological effects:
1. Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer properties. Notably, derivatives of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds can induce apoptosis and inhibit cell proliferation through multiple pathways .
2. Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For example, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has also been explored. It has displayed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of substituents like chlorine enhances its toxicity against these pathogens .
The mechanisms underlying the biological activities of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate various signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
Case Studies
Several case studies highlight the effectiveness of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one in preclinical models:
- Breast Cancer Model : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates in MDA-MB-231 cells compared to control groups.
- Inflammation Model : In a carrageenan-induced edema model in mice, administration of this compound led to a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities Summary
Q & A
Basic: What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of benzothiazole derivatives with pyrazolone precursors. For example, hydrazine derivatives (e.g., 3,4-difluorophenyl hydrazine) react with β-keto esters under reflux (130–135°C) to form the pyrazolone core, followed by coupling with benzothiazole moieties . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Microwave-assisted synthesis (82–92% yield) and ultrasonication are superior to conventional methods (68–79% yield) due to reduced reaction time and improved purity .
Advanced: How can regiochemical ambiguity in substituted derivatives of this compound be resolved using spectroscopic and computational methods?
Regioisomerism arises in derivatives due to fluorine coupling patterns and tautomeric equilibria. ¹H/¹³C/¹⁹F NMR analysis (e.g., δ ~13.0 ppm for enolic OH) and 2D NMR (COSY, HSQC) help assign signals. Computational tools like Multiwfn analyze electron localization functions (ELF) and molecular orbitals to predict stable tautomers or regioisomers . X-ray crystallography (as in related benzothiazole-pyrazolone hybrids) provides definitive structural confirmation .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Key techniques:
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹) .
- ¹H NMR : Singlet for pyrazolone CH (~6.0 ppm) and aromatic protons (7.6–7.8 ppm for benzothiazole) .
- ¹⁹F NMR : Distinct signals for fluorinated substituents (e.g., δ −58 to −62 ppm for CF₃ groups) .
- Mass spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns to confirm substituents.
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological targets?
Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. For example, benzothiazole’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity. Molecular docking with proteins (e.g., antimicrobial targets like DNA gyrase) evaluates binding affinity. Software like AutoDock Vina or Schrödinger Suite identifies key interactions (hydrogen bonds, π-π stacking) .
Basic: What methodologies are used to evaluate the compound’s biological activities, such as antimicrobial or antitumor effects?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus, E. coli) .
- Anticancer screening : MTT assay on cell lines (e.g., HeLa, MCF-7) .
- Mechanistic studies : Flow cytometry for apoptosis detection or ROS generation assays.
Advanced: How do non-conventional synthesis methods (microwave/ultrasound) improve yield and purity compared to traditional approaches?
Microwave irradiation (700 W) accelerates reactions via dielectric heating, reducing side reactions. Ultrasound cavitation enhances mass transfer, improving homogeneity. For example, microwave synthesis of trifluoromethyl derivatives achieves 92% yield vs. 79% conventionally, with higher purity (validated by TLC) .
Basic: What tautomeric forms exist in this compound, and how do they influence its reactivity?
The pyrazolone core exhibits keto-enol tautomerism. The enol form (stabilized by intramolecular H-bonding with benzothiazole) dominates in polar solvents, enhancing nucleophilic reactivity at the carbonyl group . X-ray data confirm enolic OH (δ ~13.0 ppm in NMR) .
Advanced: How can researchers design derivatives for specific applications (e.g., dye-sensitized solar cells or enzyme inhibitors)?
- Dye design : Introduce electron-donating groups (e.g., –OCH₃) to the benzothiazole moiety to redshift absorption spectra. Coupling with azo groups enhances π-conjugation for solar cell applications .
- Enzyme inhibition : Substituents like –CF₃ or –Cl improve lipophilicity for membrane penetration. Docking studies guide modifications to fit catalytic pockets (e.g., COX-2 for anti-inflammatory activity) .
Basic: What challenges arise in X-ray crystallography of this compound, and how are they addressed?
Challenges include poor crystal growth due to flexible substituents. Solutions:
- Use slow evaporation (e.g., DMSO/EtOH mixtures).
- Introduce halogen substituents (e.g., –Br) to enhance crystal packing via halogen bonding .
Advanced: How can solubility limitations in biological assays be overcome without structural modification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
